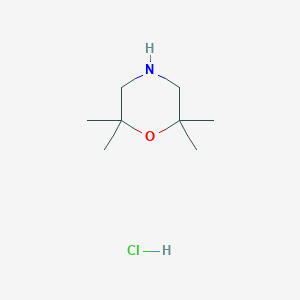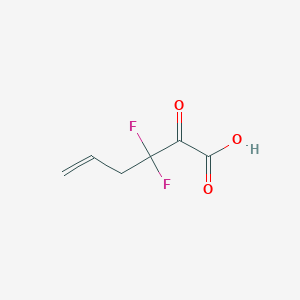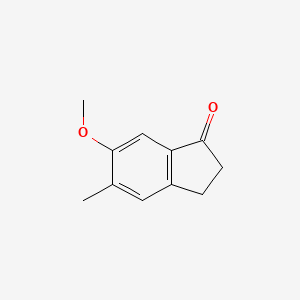
4-溴-2-(叔丁氧羰基氨基)丁酸甲酯
描述
“Methyl 4-bromo-2-(tert-butoxycarbonylamino)butanoate” is a chemical compound with the molecular formula C10H18BrNO4 . It has a molecular weight of 296.16 .
Molecular Structure Analysis
The InChI code for “Methyl 4-bromo-2-(tert-butoxycarbonylamino)butanoate” is 1S/C10H18BrNO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14) . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
“Methyl 4-bromo-2-(tert-butoxycarbonylamino)butanoate” is a solid or semi-solid or liquid at room temperature . It has a melting point of 39-42 degrees Celsius .科学研究应用
1. 2-氨基-2-脱氧糖苷衍生物的合成
由 2-氨基甲酰基-2-脱氧糖苷衍生的 2-甲氧基-和 2-叔丁氧羰基氨基-2-脱氧糖苷通过霍夫曼重排获得。此过程涉及甲醇钠/溴/甲醇或氢氧化钠/亚溴酸钠/甲醇或四乙酸铅叔丁醇/二甲基甲酰胺 (Mostowicz, Belzecki, & Chmielewski, 1991)。
2. 抗菌剂合成
在一项探索潜在抗菌剂的研究中,从 2-(4-溴苯基)甲基氰化物开始的一系列反应导致形成各种化合物,包括叔丁基-2-(4-溴苯基)-3-羟基丙基氨基甲酸酯。该研究突出了该化合物在抗菌剂开发中的作用 (Doraswamy & Ramana, 2013)。
3. 手性中间体合成
由 L-天冬氨酸合成了西他列汀的手性中间体甲基(3S)-3-(叔丁氧羰基氨基)-4-氧代丁酸酯。这种中间体在药物合成中至关重要,证明了该化合物在药物开发中的重要性 (Zhang Xingxian, 2012)。
4. 定向氢化
该化合物已被用于定向氢化方法中,以产生特定甲酯的非对映异构体。这些结果在合成过程中的立体化学控制中非常重要 (Smith et al., 2001)。
5. 环缩醛的合成
制备用于合成对映体纯化合物的新的亲电砌块涉及用 N-溴代琥珀酰亚胺处理 2-(叔丁基)二氧唑酮和相关化合物。该方法对于创建丙酮酸和其他化合物的对映异构体至关重要 (Zimmermann & Seebach, 1987)。
6. 功能化聚合物
溴-叔丁氧羰基 (Br-t-BOC)-氨基保护单体的合成和随后的聚合,得到具有保护氨基侧基的聚((Br-t-BOC)-氨基乙基(甲)丙烯酸酯),突出了该化合物在高级聚合物化学中的作用 (Ritter, Tabatabai, & Herrmann, 2016)。
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
属性
IUPAC Name |
methyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWPBNACYMMIKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCBr)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


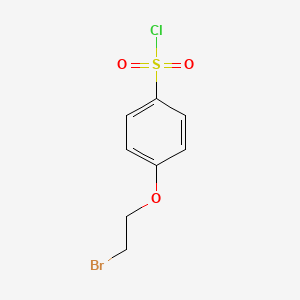
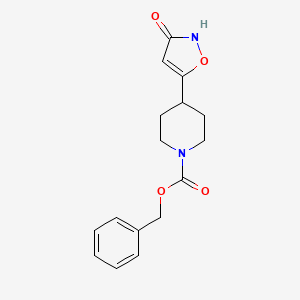
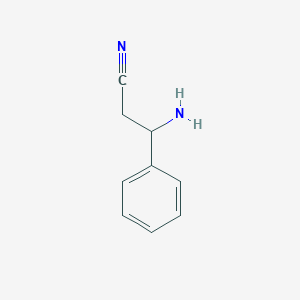
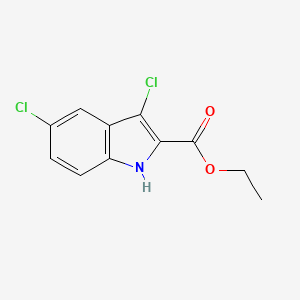
![Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine](/img/structure/B3245310.png)
![Ethyl 2-(6-methoxybenzo[b]thiophen-3-yl)acetate](/img/structure/B3245316.png)

![14H-Benzo[c]benzofuro[2,3-a]carbazole](/img/structure/B3245341.png)

